2-((1-Cyanoethyl)amino)benzoic acid
CAS No.:
Cat. No.: VC3255549
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 2-(1-cyanoethylamino)benzoic acid |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7(6-11)12-9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,1H3,(H,13,14) |
| Standard InChI Key | FOQDXYNJJGJFPS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)NC1=CC=CC=C1C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Information
2-((1-Cyanoethyl)amino)benzoic acid is characterized by its molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . The compound's structure features a benzoic acid core with an amino group at the 2-position, which is further substituted with a 1-cyanoethyl group. This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions, making it versatile for synthetic applications.
The compound has a specific structural configuration that allows for potential hydrogen bonding through its amino group and carboxylic acid functionality. The presence of the cyano group introduces an electron-withdrawing effect that influences the electronic distribution within the molecule, potentially affecting its reactivity in chemical transformations. The aromatic ring provides stability and serves as a rigid scaffold for the functional groups.
The three-dimensional conformation of 2-((1-Cyanoethyl)amino)benzoic acid can be visualized through computational models, which show the spatial arrangement of its atoms and functional groups. This spatial arrangement is crucial for understanding how the molecule might interact with biological targets or participate in chemical reactions. The compound's structure can be represented through various chemical notations including SMILES (CC(C#N)NC1=CC=CC=C1C(=O)O) and InChI strings (InChI=1S/C10H10N2O2/c1-7(6-11)12-9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,1H3,(H,13,14)) .
Structural Identification
The IUPAC name for this compound is 2-(1-cyanoethylamino)benzoic acid, which systematically describes its chemical structure . The compound is also identified by its unique PubChem CID 45089228, which serves as a database identifier for chemical information lookup . For researchers and chemical suppliers, the compound is tracked using CAS registry numbers, with 70667-80-0 being one of the primary identifiers .
The structural depiction of 2-((1-Cyanoethyl)amino)benzoic acid can be visualized in both 2D and 3D formats. The 2D representation shows the connectivity of atoms and bonds, while the 3D conformer provides insight into the spatial arrangement of atoms in three-dimensional space. This spatial information is valuable for understanding potential interactions in biological systems or when designing synthetic routes involving this compound.
Modern chemical databases use the InChIKey (FOQDXYNJJGJFPS-UHFFFAOYSA-N) as a condensed digital representation of the compound, facilitating rapid searching and identification across chemical information systems . This unique identifier helps in the unambiguous identification of the compound in various chemical databases and literature.
Nomenclature and Alternative Identifiers
Synonyms and Alternative Names
2-((1-Cyanoethyl)amino)benzoic acid is known by several synonyms in scientific literature and commercial catalogs. These alternative names include 2-(1-cyanoethylamino)benzoic acid, Benzoic acid, 2-[(1-cyanoethyl)amino]-, (+)- (9CI), and 2-[(1-CYANOETHYL)AMINO]BENZOIC ACID . The diversity of names reflects both systematic naming approaches and commercial or historical designations that have been applied to this compound.
Synthesis Methods
Purification and Characterization
After synthesis, 2-((1-Cyanoethyl)amino)benzoic acid would typically require purification to remove unreacted starting materials, byproducts, and impurities. Common purification techniques might include recrystallization from suitable solvent systems, column chromatography using silica gel or other stationary phases, or preparative high-performance liquid chromatography (HPLC).
Characterization of the purified compound would involve a combination of analytical techniques to confirm its identity and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, would provide valuable information about the compound's structure by revealing the chemical environments of hydrogen and carbon atoms. Infrared (IR) spectroscopy would help identify key functional groups, including the carboxylic acid (C=O stretch around 1700 cm-1), amino group (N-H stretch), and cyano group (C≡N stretch around 2200 cm-1).
Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that could be used to further verify its structure. High-resolution mass spectrometry could determine the exact mass, providing additional confirmation of the molecular formula. Elemental analysis might also be employed to verify the percentages of carbon, hydrogen, nitrogen, and oxygen in the sample, which should match the theoretical values calculated from the molecular formula.
The purity of the synthesized compound could be assessed using analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or thin-layer chromatography (TLC). These methods would reveal the presence of impurities and allow for the determination of the compound's purity percentage, which is crucial information for subsequent applications, especially in biological testing or pharmaceutical development.
Applications and Uses
Research and Development Applications
2-((1-Cyanoethyl)amino)benzoic acid has potential applications in various fields due to its unique chemical structure. The compound's specific combination of functional groups, including the amino, cyano, and carboxylic acid moieties, makes it potentially valuable for pharmaceutical research and drug discovery efforts. These functional groups could serve as attachment points for further chemical modifications or as key recognition elements in biological systems.
In pharmaceutical research, compounds with similar structures are often explored as potential lead compounds or building blocks for medicinal chemistry programs. The presence of the benzoic acid moiety is particularly notable, as this structural element appears in many pharmaceutically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and salicylic acid derivatives. The amino group could serve as a hydrogen bond donor in interactions with biological targets, while the cyano group might contribute to specific binding interactions due to its linear geometry and electronic properties.
The compound might also find applications in materials science, particularly in the development of specialty polymers or materials with specific functional properties. The carboxylic acid group could participate in polymerization reactions or serve as an attachment point for grafting the compound onto various substrates. The cyano group could contribute to interesting electronic or optical properties in advanced materials applications.
As an intermediate in organic synthesis, 2-((1-Cyanoethyl)amino)benzoic acid could serve as a building block for the construction of more complex molecules, including heterocyclic compounds, which are prevalent in pharmaceutical and agrochemical research. The various functional groups present in the molecule provide multiple handles for selective chemical transformations, allowing for diverse structural elaboration.
Comparison with Similar Compounds
Table 1: Comparison of 2-((1-Cyanoethyl)amino)benzoic acid with Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Impact on Properties |
|---|---|---|---|---|
| 2-((1-Cyanoethyl)amino)benzoic acid | C10H10N2O2 | 190.20 | Base structure with cyanoethyl amino substituent | Balance of hydrophilic and hydrophobic properties |
| 2-(1-cyanoethyl)benzoic acid | C10H9NO2 | 175.18 | Direct cyanoethyl attachment to ring without amino linkage | Reduced H-bonding capacity, different electronic distribution |
| 2-[(2-Aminoacetyl)amino]benzoic acid | C9H10N2O3 | 194.19 | Contains aminoacetyl group instead of cyanoethyl | Additional H-bonding capabilities, increased polarity |
2-((1-Cyanoethyl)amino)benzoic acid differs from similar compounds in several important ways that influence its chemical and potentially biological properties. Compared to 2-(1-cyanoethyl)benzoic acid (C10H9NO2), which lacks the amino linkage between the cyanoethyl group and the benzoic acid core, 2-((1-Cyanoethyl)amino)benzoic acid possesses an additional nitrogen atom that can participate in hydrogen bonding interactions . This structural difference results in different electronic distributions across the molecules, potentially affecting their reactivity profiles and intermolecular interaction capabilities.
When compared to 2-[(2-Aminoacetyl)amino]benzoic acid (C9H10N2O3), 2-((1-Cyanoethyl)amino)benzoic acid features a cyanoethyl group instead of an aminoacetyl group . This substitution changes the electronic and steric properties of the molecule, potentially influencing its biological activity and chemical reactivity. The cyano group in 2-((1-Cyanoethyl)amino)benzoic acid introduces a linear, electron-withdrawing functionality that is absent in 2-[(2-Aminoacetyl)amino]benzoic acid, which instead contains an additional amino group capable of serving as a hydrogen bond donor.
The uniqueness of 2-((1-Cyanoethyl)amino)benzoic acid lies in its specific combination of functional groups, which creates a distinctive electronic environment and hydrogen-bonding pattern. These features may give rise to specific interactions with biological targets or unique reactivity in chemical transformations that differentiate it from structurally similar compounds. Researchers exploring the applications of this compound should consider these structural nuances when designing experiments or interpreting results.
Understanding the relationships between 2-((1-Cyanoethyl)amino)benzoic acid and similar compounds can provide valuable insights into structure-activity relationships and guide the development of derivatives with optimized properties for specific applications. Such comparisons are fundamental to the rational design approach in medicinal chemistry and materials science.
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